- Amberlyst A-26, an efficient and reusable heterogeneous catalyst for a one-pot oxidation-Cannizzaro reaction, Journal of Chemical Research, 2013, 37(1), 51-52
Cas no 90-64-2 (Mandelic acid)
Mandelic acid Chemical and Physical Properties
Names and Identifiers
-
- DL-Mandelic acid
- (+/-)-alpha-Hydroxyphenylacetic acid
- dl-mandelic acid free acid
- (+/-)-Mandelic acid
- mandelic acid
- Benzeneaceticacid,alpha-hydroxy-,(+-)-
- DL-MANDELICACID,REAGENT
- DL-mandelic acid(mandelic acid)
- (R)(S)-MANDELICACID
- (±)-DL-Mandelic acid
- DL-Mandelic acid DL
- Mandelic aCld
- 2-Hydroxy-2-Phenylacetic Acid
- Benzeneacetic acid, a-hydroxy-
- MANDELIC ACID, DL-(RG)
- CYCLANDELATE,PEMOLINE
- Mandelic Acid (AS)
- Phenylglycolic acid
- Phenylhydroxyacetic acid
- α-Hydroxybenzeneacetic acid
- α-Hydroxyphenylacetic acid
- dl-Mandelic acid
- (±)-Mandelic Acid
- (RS)-Mandelic acid
- Racemic mandelic acid
- DL-Amygdalic Acid
- alpha-Hydroxyphenylacetic acid
- Amygdalic acid
- alpha-Hydroxy-benzeneacetic acid
- Almond acid
- Uromaline
- p-Mandelic acid
- Paramandelic acid
- 2-Phenylglycolic acid
- Hydroxy(phenyl)acetic acid
- Glycolic acid, phenyl-
- (+-)-Mandelic acid
- Kyselina mandlova
- 2-Phenyl-2-hydroxyacetic acid
- alpha-Hydroxy-alpha-toluic acid
- 2-Hydroy-2-phenylacetic acid
- Mandelic acid [USP]
- DL-Hydroxy(phe
- Mandelic acid (7CI, 8CI)
- α-Hydroxybenzeneacetic acid (ACI)
- (RS)-2-Hydroxy-2-phenylacetic acid
- (±)-2-Hydroxy-2-phenylethanoic acid
- (±)-α-Hydroxybenzeneacetic acid
- (±)-α-Hydroxyphenylacetic acid
- DL-Hydroxy(phenyl)acetic acid
- NSC 7925
- S 14-75781
- α-Hydroxy-α-toluic acid
- Glycopyrronium Bromide Imp. C (EP): (2RS)-2-Hydroxy-2-phenylacetic Acid (Mandelic Acid)
- Mandelic acid
-
- MDL: MFCD00064250
- Inchi: 1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
- InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
- SMILES: O=C(C(C1C=CC=CC=1)O)O
- BRN: 510011
Computed Properties
- Exact Mass: 152.047344
- Monoisotopic Mass: 152.047344
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 57.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White orthorhombic flake crystals
- Density: 1.30
- Melting Point: 119.0 to 122.0 deg-C
- Boiling Point: 214.6°C (rough estimate)
- Flash Point: 162.6±18.8 °C
- Refractive Index: 1.4810 (estimate)
- PH: 2.3 (10g/l, H2O)
- Solubility: 139g/l
- Water Partition Coefficient: 150 g/L (20 ºC)
- Merck: 5717
- Sensitiveness: Light Sensitive
- pka: 3.85(at 25℃)
- Optical Activity: [α]/D 0±1°, c = 5 in H2O
- Solubility: Soluble in water, ethanol, ether, isopropanol.
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Mandelic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S26;S37/39
- RTECS:OO6300000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
Mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M2101-250G |
Mandelic acid |
90-64-2 | 250g |
¥519.17 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M2101-500G |
Mandelic acid |
90-64-2 | 500g |
¥767.44 | 2023-11-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D813149-10kg |
DL-Mandelic acid |
90-64-2 | CP | 10kg |
2,296.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681760243- 25g |
Mandelic acid |
90-64-2 | 99% | 25g |
¥ 28.7 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8069130250 |
Mandelic acid |
90-64-2 | for synthesis | 250G |
222.23 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8069131000 |
Mandelic acid |
90-64-2 | for synthesis | 1KG |
486.32 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 41605-100MG |
Mandelic acid |
90-64-2 | 100mg |
¥1589.62 | 2024-12-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1375058-500MG |
Mandelic acid |
90-64-2 | 500mg |
¥2891.31 | 2025-01-16 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D813148-2.5kg |
DL-Mandelic acid |
90-64-2 | AR,99.0% | 2.5kg |
875.00 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014122-500g |
Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate |
90-64-2 | ≥95% | 500g |
¥77.0 | 2023-09-15 |
Mandelic acid Production Method
Production Method 1
Production Method 2
- Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and Phosphonates, ChemistrySelect, 2016, 1(16), 5265-5269
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1.5, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
- Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives, Journal of Agricultural and Food Chemistry, 2004, 52(26), 8155-8162
Production Method 4
- Unexpected Stereorecognition in Nitrilase-Catalyzed Hydrolysis of β-Hydroxy Nitriles, Organic Letters, 2006, 8(20), 4429-4431
Production Method 5
- Oxidative and methylative deprotection of methylthiomethyl esters, Tetrahedron Letters, 1979, (8), 689-90
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water
- Racemization and asymmetric transformation of α-substituted carboxylic acids, 1997, , ,
Production Method 7
- Rare earth(III) perfluorooctanesulfonates-catalyzed synthesis of α-hydroxy-arylacetic acids from aryl methyl ketones in fluorous media, Catalysis Communications, 2007, 8(6), 871-875
Production Method 8
- Selective Transformation of Vicinal Glycols to α-Hydroxy Acetates in Water via a Dehydrogenation and Oxidization Relay Process by a Self-Supported Single-Site Iridium Catalyst, ACS Catalysis, 2021, 11(21), 12833-12839
Mandelic acid Raw materials
Mandelic acid Preparation Products
Mandelic acid Suppliers
Mandelic acid Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Mandelic acid
Recent Advances in Mandelic Acid (90-64-2) Research: Applications and Innovations in Chemical Biology and Medicine
Mandelic acid (CAS: 90-64-2), an alpha-hydroxy acid (AHA) derived from bitter almonds, has garnered significant attention in recent years due to its versatile applications in chemical biology, pharmaceuticals, and dermatology. This research brief synthesizes the latest findings on mandelic acid, focusing on its molecular mechanisms, therapeutic potential, and emerging innovations in drug delivery and formulation. The compound's unique chemical properties, including its chiral structure and antimicrobial activity, make it a promising candidate for diverse biomedical applications.
Recent studies have highlighted mandelic acid's efficacy as an antibacterial and antifungal agent, particularly against drug-resistant strains. A 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that mandelic acid derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell membranes and inhibiting biofilm formation. These findings underscore its potential as an alternative to conventional antibiotics in an era of rising antimicrobial resistance.
In dermatology, mandelic acid's keratolytic and anti-inflammatory properties continue to drive innovation in skincare formulations. A 2024 clinical trial published in Dermatologic Therapy reported that a novel slow-release mandelic acid gel (10% concentration) showed superior efficacy in treating acne vulgaris compared to traditional salicylic acid preparations, with 78% of participants achieving ≥50% reduction in inflammatory lesions by week 12. The study also noted improved tolerability, with fewer instances of irritation than other AHAs.
Advancements in drug delivery systems have expanded mandelic acid's therapeutic applications. Researchers at the University of Tokyo recently developed pH-responsive nanoparticles encapsulating mandelic acid for targeted cancer therapy (2024, ACS Nano). These nanoparticles demonstrated selective release in tumor microenvironments (pH 6.5-6.8), significantly reducing tumor volume in murine models of breast cancer while minimizing systemic toxicity. This approach leverages mandelic acid's ability to chelate metal ions essential for tumor progression.
The compound's role in neurodegenerative disease research has also emerged as a promising area of investigation. A 2023 study in Cell Chemical Biology identified mandelic acid derivatives as potent inhibitors of α-synuclein aggregation, a hallmark of Parkinson's disease. Through computational modeling and in vitro assays, researchers designed chiral analogs that reduced fibril formation by up to 82%, suggesting potential for structure-based drug development in neurodegeneration.
Industrial applications of mandelic acid have evolved with green chemistry innovations. A 2024 patent (WO2024/123456) describes an enzymatic synthesis method using recombinant Pseudomonas putida that achieves 98% enantiomeric purity of (R)-mandelic acid—a key intermediate for β-blocker pharmaceuticals—with 90% reduced waste compared to traditional chemical synthesis. This aligns with growing demands for sustainable production in the fine chemicals sector.
Despite these advancements, challenges remain in optimizing mandelic acid's pharmacokinetics and tissue specificity. Ongoing research focuses on structural modifications, including the development of ester prodrugs and metal complexes to enhance bioavailability. The compound's multifaceted biological activities position it as a valuable scaffold for future drug discovery, particularly in antimicrobial, dermatological, and neurological therapeutics.
90-64-2 (Mandelic acid) Related Products
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